molecular formula C42H76O4 B12712362 Isopropyl 4,5-dihexyl-6-(10-(1-methylethoxy)-10-oxo-1-decenyl)cyclohex-2-ene-1-octanoate CAS No. 94266-26-9

Isopropyl 4,5-dihexyl-6-(10-(1-methylethoxy)-10-oxo-1-decenyl)cyclohex-2-ene-1-octanoate

Cat. No.: B12712362
CAS No.: 94266-26-9
M. Wt: 645.0 g/mol
InChI Key: BFZNCPXNOGIELB-BGABXYSRSA-N
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Description

Isopropyl 4,5-dihexyl-6-(10-(1-methylethoxy)-10-oxo-1-decenyl)cyclohex-2-ene-1-octanoate is a structurally complex ester characterized by a cyclohex-2-ene ring substituted with dihexyl chains, an octanoate ester group, and a decenyl side chain containing an isopropyl ester moiety. Its cyclohexene core and branched alkyl chains likely influence its solubility, thermal stability, and reactivity . While direct references to this compound are absent in the provided evidence, analogous isopropyl esters (e.g., isopropyl hydroxystearate) are utilized in cosmetics as emollients or surfactants, hinting at possible functional overlap .

Properties

CAS No.

94266-26-9

Molecular Formula

C42H76O4

Molecular Weight

645.0 g/mol

IUPAC Name

propan-2-yl (E)-10-[5,6-dihexyl-2-(8-oxo-8-propan-2-yloxyoctyl)cyclohex-3-en-1-yl]dec-9-enoate

InChI

InChI=1S/C42H76O4/c1-7-9-11-21-27-37-33-34-38(28-22-17-16-20-26-32-42(44)46-36(5)6)40(39(37)29-23-12-10-8-2)30-24-18-14-13-15-19-25-31-41(43)45-35(3)4/h24,30,33-40H,7-23,25-29,31-32H2,1-6H3/b30-24+

InChI Key

BFZNCPXNOGIELB-BGABXYSRSA-N

Isomeric SMILES

CCCCCCC1C=CC(C(C1CCCCCC)/C=C/CCCCCCCC(=O)OC(C)C)CCCCCCCC(=O)OC(C)C

Canonical SMILES

CCCCCCC1C=CC(C(C1CCCCCC)C=CCCCCCCCC(=O)OC(C)C)CCCCCCCC(=O)OC(C)C

Origin of Product

United States

Biological Activity

Isopropyl 4,5-dihexyl-6-(10-(1-methylethoxy)-10-oxo-1-decenyl)cyclohex-2-ene-1-octanoate, with the CAS number 94266-26-9, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C42H76O4
  • Molecular Weight : 645.05 g/mol
  • EINECS Number : 304-432-3

Biological Activity Overview

The biological activity of this compound can be assessed through various mechanisms, including anti-cancer properties, effects on cell signaling pathways, and potential applications in therapeutic contexts.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anti-cancer agent. For instance, related compounds like 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) have shown significant effects on breast cancer stem cells (BCSCs). The mechanisms involved include:

  • Inhibition of Cell Proliferation : Research indicates that 13-Oxo-ODE reduces the proliferation of BCSCs by down-regulating critical oncogenes such as c-Myc .
  • Induction of Apoptosis : The same studies demonstrate that treatment with these compounds leads to increased apoptosis in BCSCs, suggesting a potential therapeutic route for breast cancer treatment .
  • Reduction of Stem Cell Markers : The expression of stem cell markers such as CD44^high/CD24^low and aldehyde dehydrogenase (ALDH) is significantly decreased after treatment with these compounds, indicating a reduction in cancer stem cell populations .

The mechanisms through which this compound exerts its biological effects may include:

  • Modulation of Gene Expression : Similar compounds have been shown to alter the expression levels of genes associated with cell survival and proliferation.
GeneEffect
c-mycDown-regulated
NanogDown-regulated
CD44Down-regulated
Oct4Down-regulated

Study on Breast Cancer Stem Cells

A study investigated the effects of 13-Oxo-ODE on MDA-MB-231 breast cancer cells. Treatment with 200 μM resulted in:

  • Reduction of CD44^high/CD24^low cells from 96.5% to 70.7%.
  • Decrease in ALDH-positive cells from 5.1% to 0.7%.
    These results suggest that similar compounds could effectively target and reduce BCSC populations in clinical settings .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs include:

Isopropyl Hydroxystearate (INCI: ISOPROPYL HYDROXYSTEARATE): A 12-hydroxyoctadecanoic acid ester with a simpler alkyl chain. Functions as an emollient, enhancing skin texture via occlusion and lipid replenishment .

Isopropyl Hydroxycetyl Ether (INCI: ISOPROPYL HYDROXYCETYL ETHER): A surfactant with a hexadecane backbone and hydroxy-isopropoxy group, offering amphiphilic properties for cleansing formulations .

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): A heterocyclic amine carcinogen, structurally distinct but relevant for comparison due to its ester-like mutagenic adduct formation .

Key Comparative Properties

Property Target Compound Isopropyl Hydroxystearate Isopropyl Hydroxycetyl Ether
Molecular Weight High (estimated >600 g/mol) ~356 g/mol ~330 g/mol
Functional Groups Cyclohexene, dihexyl, octanoate, isopropyl ester Hydroxy stearate, isopropyl ester Hydroxycetyl ether, isopropoxy
Solubility Likely lipophilic (due to long alkyl chains) Lipophilic (emollient) Amphiphilic (surfactant)
Applications Hypothesized: surfactants, polymer additives Cosmetics (emollient) Cosmetics (surfactant)
Toxicity Unknown; structural complexity may hinder biodegradability Generally recognized as safe (GRAS) Limited toxicity data

Reactivity and Environmental Impact

  • Lumping Strategy Relevance : The compound’s structural complexity may exclude it from lumped chemical models, which group simpler analogues (e.g., linear esters) based on shared reactivity or degradation pathways .
  • Mutagenic Potential: Unlike heterocyclic amines (e.g., PhIP), which form DNA adducts at low doses , this compound lacks aromatic heterocycles, suggesting lower carcinogenic risk. However, ester hydrolysis could yield reactive intermediates requiring further study.

Research Findings and Data Gaps

Thermal Stability : Branched alkyl chains likely enhance stability compared to linear analogues (e.g., isopropyl hydroxystearate), but empirical data are needed.

Ecotoxicity : Long alkyl chains and low solubility may pose bioaccumulation risks, analogous to persistent organic pollutants (POPs).

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